

# Adjusting Peramivir dosage for pediatric and renally impaired subjects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Peramivir |           |
| Cat. No.:            | B1360327  | Get Quote |

# Technical Support Center: Peramivir Dosing & Administration

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustments for **Peramivir** in pediatric subjects and patients with renal impairment.

# Frequently Asked Questions (FAQs)

Q1: What is the standard intravenous (IV) dosage of **Peramivir** for pediatric patients with normal renal function?

A1: The standard dosage of **Peramivir** for pediatric patients is age-dependent and administered as a single dose. For acute uncomplicated influenza, the recommended dosage for patients 6 months to 12 years of age is a single 12 mg/kg dose (up to a maximum of 600 mg) infused intravenously over 15 to 30 minutes.[1] Adolescents aged 13 years and older should receive a single 600 mg dose.[1][2] For more severe infections, such as avian influenza, a daily dose of 10 mg/kg (up to 600 mg) for five or more days may be considered, although this is not a standard single-dose regimen.[3]

Q2: How should the **Peramivir** dosage be adjusted for a pediatric patient with renal impairment?

### Troubleshooting & Optimization





A2: Dosage adjustments for pediatric patients aged 2 years and older with renal impairment are based on their creatinine clearance (CrCl).[4] For children with a CrCl between 30 and 49 mL/min, the recommended single dose is 4 mg/kg (maximum 200 mg). If the CrCl is between 10 and 29 mL/min, the dose should be reduced to 2 mg/kg (maximum 100 mg). There is insufficient data to recommend a dose for children aged 6 months to less than 2 years with a CrCl below 50 mL/min.

Q3: What are the dosage recommendations for adult patients with renal impairment?

A3: For adult patients with impaired renal function, the **Peramivir** dosage should be adjusted based on their creatinine clearance. Adults with a CrCl of 30-49 mL/min should receive a single dose of 200 mg. For those with a CrCl of 10-29 mL/min, a single 100 mg dose is recommended. Patients with end-stage renal disease (ESRD) on hemodialysis should also receive a dose adjusted based on their creatinine clearance, administered after dialysis.

Q4: How does renal impairment affect the pharmacokinetics of **Peramivir**?

A4: **Peramivir** is primarily eliminated through the kidneys. In patients with renal impairment, the area under the concentration-time curve (AUC), a measure of total drug exposure, is significantly increased. Studies have shown that the AUC can increase by 3 to 5.5 times in patients with moderate to severe renal impairment. This increased exposure necessitates the dose reductions outlined in the guidelines to avoid potential toxicity.

Q5: Are there any specific considerations for critically ill pediatric patients?

A5: Yes, critically ill pediatric patients may exhibit different pharmacokinetic profiles compared to those with uncomplicated influenza. Some studies suggest that critically ill children may have an increased clearance and a shorter elimination half-life of **Peramivir**. This could potentially lead to lower drug exposure. In such cases, more frequent dosing, such as every 12 hours, might be considered, and therapeutic drug monitoring could be beneficial to ensure adequate drug levels are maintained.

## **Troubleshooting Guides**

Problem: Uncertainty in calculating creatinine clearance for dosage adjustment.

Solution:



- Utilize a standard formula: For adults, the Cockcroft-Gault equation is commonly used to estimate CrCl. For pediatric patients, the Schwartz equation is recommended.
- Ensure accurate inputs: Accurate measurement of serum creatinine, patient weight, age, and height (for the Schwartz equation) is crucial for an accurate CrCl estimation.
- Consult clinical guidelines: Refer to the latest FDA or CDC guidelines for the most current recommendations on CrCl calculation and corresponding **Peramivir** dosage adjustments.

Problem: Concerns about potential drug interactions in patients with renal impairment.

#### Solution:

- Review concomitant medications: Be cautious when co-administering Peramivir with other nephrotoxic drugs, as this could exacerbate renal issues.
- Monitor renal function: Regularly monitor serum creatinine and calculate CrCl throughout the treatment period, especially in patients with pre-existing renal conditions or those on other potentially nephrotoxic agents.
- Mechanism of interaction: Peramivir can interact with drugs that decrease renal clearance, such as probenecid, leading to increased levels of Peramivir.

## **Quantitative Data Summary**

Table 1: Peramivir Dosage Adjustments for Pediatric Patients with Renal Impairment

| 12 mg/kg (sing                                  |                                |           |
|-------------------------------------------------|--------------------------------|-----------|
| ≥50 mL/min dose)                                | lle<br>600 mg (single dose     | e) 600 mg |
| 30-49 mL/min 4 mg/kg (single                    | e dose) 200 mg (single dose    | e) 200 mg |
| 10-29 mL/min 2 mg/kg (single                    | e dose) 100 mg (single dose    | e) 100 mg |
| <10 mL/min (on<br>hemodialysis) 2 mg/kg after ( | dialysis 100 mg after dialysis | s 100 mg  |



Data sourced from multiple references.

Table 2: Peramivir Dosage Adjustments for Adult Patients with Renal Impairment

| Creatinine Clearance (CrCl)  | Recommended Single Dose              |
|------------------------------|--------------------------------------|
| ≥50 mL/min                   | 600 mg                               |
| 30-49 mL/min                 | 200 mg                               |
| 10-29 mL/min                 | 100 mg                               |
| <10 mL/min (on hemodialysis) | 100 mg (administered after dialysis) |

Data sourced from multiple references.

# **Experimental Protocols**

Protocol: Phase I, Open-Label Study to Evaluate the Pharmacokinetics and Safety of Intravenous **Peramivir** in Subjects with Impaired Renal Function

- Objective: To assess the effect of varying degrees of renal impairment on the pharmacokinetics and safety of a single intravenous dose of **Peramivir**.
- Study Design: An open-label, multi-center study involving five cohorts of subjects based on their creatinine clearance (CrCl):
  - Cohort 1: Normal renal function (CrCl >80 mL/min)
  - Cohort 2: Mild renal impairment (CrCl 50-80 mL/min)
  - Cohort 3: Moderate renal impairment (CrCl 30-49 mL/min)
  - Cohort 4: Severe renal impairment (CrCl <30 mL/min)</li>
  - Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis
- Methodology:



- Subject Recruitment: Male and female subjects aged ≥ 18 years were enrolled into cohorts based on their baseline CrCl.
- Drug Administration: All subjects received a single intravenous dose of **Peramivir** (e.g., 2 mg/kg). The infusion was administered over a specified period (e.g., 15-30 minutes).
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-infusion (e.g., pre-dose, end of infusion, and at various intervals up to 168 hours post-dose). Urine samples were also collected to determine the extent of renal excretion.
- Bioanalysis: Plasma and urine concentrations of **Peramivir** were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), plasma clearance (CL), and terminal half-life (t1/2).
- Safety Assessment: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
- Outcome Measures: The primary outcome was the characterization of Peramivir's
  pharmacokinetic profile in each renal impairment cohort. The secondary outcome was the
  assessment of the safety and tolerability of Peramivir in this population.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for **Peramivir** dosage determination in pediatric patients.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. drugs.com [drugs.com]
- 2. Peramivir Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- To cite this document: BenchChem. [Adjusting Peramivir dosage for pediatric and renally impaired subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360327#adjusting-peramivir-dosage-for-pediatric-and-renally-impaired-subjects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com